molecular formula C16H21NO4S B12089177 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester CAS No. 112252-01-4

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester

Cat. No.: B12089177
CAS No.: 112252-01-4
M. Wt: 323.4 g/mol
InChI Key: SSVGJTRITRVQOA-UHFFFAOYSA-N
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Description

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamic acid ester linked to a 4-methylphenylsulfonyl group and a 1-ethenylcyclohexyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester typically involves multiple steps:

    Formation of the Carbamic Acid Ester: This step involves the reaction of a suitable amine with phosgene or a phosgene substitute to form the carbamic acid chloride intermediate.

    Introduction of the 4-Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the 1-Ethenylcyclohexyl Group: Finally, the esterification reaction with 1-ethenylcyclohexanol under acidic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethenylcyclohexyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Sulfides, thiols

    Substitution: Various carbamate derivatives

Scientific Research Applications

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with protein targets, while the carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester
  • Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
  • Carbamic acid, [(4-methylphenyl)sulfonyl]-, tert-butyl ester

Uniqueness

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is unique due to the presence of the 1-ethenylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

112252-01-4

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

(1-ethenylcyclohexyl) N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18)

InChI Key

SSVGJTRITRVQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C

Origin of Product

United States

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